molecular formula C11H13NO B1296234 2-(4-Methoxyphenyl)-2-methylpropanenitrile CAS No. 5351-07-5

2-(4-Methoxyphenyl)-2-methylpropanenitrile

Cat. No. B1296234
CAS RN: 5351-07-5
M. Wt: 175.23 g/mol
InChI Key: CDCRUVGWQJYTFO-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-2-methylpropanenitrile” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that it contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Methoxyphenyl)-2-methylpropanenitrile”. However, there are studies on the synthesis of related compounds345.



Molecular Structure Analysis

The molecular structure analysis of “2-(4-Methoxyphenyl)-2-methylpropanenitrile” is not readily available. However, related compounds have been studied67.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(4-Methoxyphenyl)-2-methylpropanenitrile” are not documented in the available resources. However, related compounds have been involved in various chemical reactions64.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-2-methylpropanenitrile” are not readily available. However, related compounds have been analyzed for their physical and chemical properties1112.


Scientific Research Applications

  • Application in Organic Chemistry

    • Summary : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
    • Methods : The synthesis involved the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .
    • Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
  • Application in Medicinal Chemistry

    • Summary : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described . This compound was synthesized based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Methods : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
    • Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
  • Application in Neuroprotection

    • Summary : The compound 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), a salidroside analogue, has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
    • Methods : The study focused on mitochondrial network homeostasis mediated by O-GlcNAcylation in SalA-4g’s neuroprotection in primary cortical neurons under ischemic-like conditions .
    • Results : O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of mitochondrial apoptosis pathway .
  • Application in Physical Chemistry

    • Summary : The compound 2-(4-methoxyphenyl)benzo[d]thiazole was synthesized from 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
    • Methods : The molecular structure and vibrational frequencies of the title compound in the ground state have been investigated with ab initio (HF) and density functional theory methods .
    • Results : The results indicate that B3LYP is superior to the scaled HF approach for molecular problems .
  • Application in Neuroprotection

    • Summary : The compound 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), a salidroside analogue, has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
    • Methods : The study focused on mitochondrial network homeostasis mediated by O-GlcNAcylation in SalA-4g’s neuroprotection in primary cortical neurons under ischemic-like conditions .
    • Results : O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of mitochondrial apoptosis pathway .
  • Application in Organic Synthesis

    • Summary : For the first time, a new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described . This compound was synthesized based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Methods : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
    • Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .

Safety And Hazards

The safety and hazards associated with “2-(4-Methoxyphenyl)-2-methylpropanenitrile” are not documented. However, safety data sheets for related compounds provide insights into potential hazards13141516.


Future Directions

The future directions for the study of “2-(4-Methoxyphenyl)-2-methylpropanenitrile” are not specified in the available resources. However, related compounds have been studied for various applications, indicating potential areas of interest1718.


Please note that while I strive to provide accurate and relevant information, the available data on “2-(4-Methoxyphenyl)-2-methylpropanenitrile” is limited. For a comprehensive analysis, further research and studies would be required.


properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCRUVGWQJYTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276955
Record name 2-(4-methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-methylpropanenitrile

CAS RN

5351-07-5
Record name 5351-07-5
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Record name 2-(4-methoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE
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Synthesis routes and methods I

Procedure details

Add potassium bis(trimethylsilyl)amide (39.90 g, 200 mmol) to a stirred solution of 4-fluoroanisole (15.0 mL, 133 mmol), isobutyronitrile (49.0 mL, 539 mmol) and anhydrous tetrahydrofuran (150 mL). Heat the reaction to reflux under nitrogen for 72 h. Cool the reaction to room temperature, pour it into 1 N hydrochloric acid (300 mL), and extract with diethyl ether (3×100 mL). Wash the diethyl ether extracts with brine (100 mL), dry the extracts over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes to yield 12.13 g (52%) of 2-(4-methoxy-phenyl)-2-methyl-propionitrile: TLC: Rf in 10% ethyl acetate/hexanes: 0.30; 1H NMR (CDCl3): 7.40-7.37 (m, 2H), 6.92-6.90 (m, 2H), 3.81 (s, 3H), 1.70 (s, 6H).
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium tert-butylate (21.54 g, 217.4 mmol) in dimethylformamide (37 mL) and tetrahydrofuran (37 mL) was added (4-methoxyphenyl)acetonitrile (8.00 g, 54.36 mmol) at 5° C. At the same temperature methyl iodide (13.54 mL) was added dropwise resulting in the formation of a light brown solid. The reaction mixture was diluted with dimethylformamide (15 mL) and tetrahydrofuran (15 mL). Stirring was continued at 10° C. for 1.5 h. The reaction mixture was cooled in a ice bath and 2N aqueous hydrochloric acid (100 mL) was added. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with aqueous saturated NaHCO3 solution (2×50 mL) and brine (50 mL). The extracts were dried (MgSO4) and the solvent was evaporated in vacuo. The crude product was purified by flash chromatography (silica, n-heptane:dichloromethane=1:1). Yield: 7.6 g (43.4 mmol, 79.8%).
[Compound]
Name
sodium tert-butylate
Quantity
21.54 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13.54 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of lithium diisopropylamide (2M; 61.1 ml; 122.3 mmol;) in heptane/THF/ethylbenzene was cooled in an ice bath and treated dropwise, under nitrogen, with a solution of (4-methoxy-phenyl)acetonitrile (6.0 g; 40.77 mmol) in 30 ml of THF. After stirring for 45 minutes at 0C, iodomethane (12.69 ml; 203.85 mmol) was added and the mixture stirred at rt for 12 hours. The reaction mixture was added to a saturated solution of ammonium chloride (300 ml) and extracted twice with ethyl acetate (200 ml). The organic phase was washed once with saturated brine (100 ml), dried over sodium sulfate and concentrated to dryness. Purification by flash chromatography on silica gel using an ethyl acetate/hexane gradient (5–30%) afforded 2-(4-methoxyphenyl)-2-methylpropanenitrile (6.0 g; 84% yield).
Quantity
61.1 mL
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.69 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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